D-ribofuranose

説明

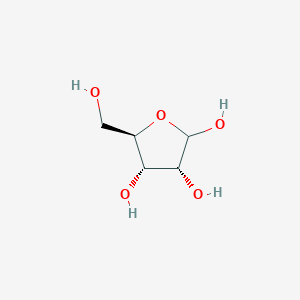

D-Ribose, also known as ribose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Ribose exists as a solid, very soluble (in water), and a very weakly acidic compound (based on its pKa). D-Ribose has been found throughout most human tissues, and has also been detected in most biofluids, including blood, urine, saliva, and cerebrospinal fluid. D-Ribose exists in all eukaryotes, ranging from yeast to humans. D-Ribose can be converted into D-ribose 5-phosphate through its interaction with the enzyme ribokinase. In humans, D-ribose is involved in the pentose phosphate pathway. D-Ribose is also involved in a few metabolic disorders, which include glucose-6-phosphate dehydrogenase deficiency, transaldolase deficiency, and ribose-5-phosphate isomerase deficiency. Outside of the human body, D-ribose can be found in a number of food items such as fruits, other soy product, chinese mustard, and cucurbita (gourd). This makes D-ribose a potential biomarker for the consumption of these food products.

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317333 | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-83-2 | |

| Record name | D-Ribofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribofuranose, a five-membered ring form of the pentose (B10789219) sugar D-ribose, is a cornerstone of fundamental biological processes. As a core component of ribonucleic acid (RNA), adenosine (B11128) triphosphate (ATP), and various essential coenzymes, its precise three-dimensional structure and stereochemistry are critical determinants of molecular recognition, stability, and function. This technical guide provides a comprehensive overview of the structural intricacies of this compound, including its anomeric forms and conformational landscape. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development in their endeavors to understand and manipulate ribose-containing structures.

The Structure of this compound: Anomers and Equilibria

In aqueous solution, D-ribose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures. The formation of the five-membered furanose ring occurs through the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two distinct diastereomers known as anomers: α-D-ribofuranose and β-D-ribofuranose.

The key distinction between the α and β anomers lies in the orientation of the hydroxyl group at the anomeric carbon (C1). In the α anomer, the anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group (C5), while in the β anomer, it is on the same side. This seemingly subtle difference has profound implications for the overall shape of the molecule and its interactions with other biomolecules.

In solution, D-ribose exists as a mixture of its different forms. At room temperature, the pyranose forms (six-membered rings) are predominant, accounting for approximately 76% of the mixture, with the furanose forms making up about 24%. The open-chain form is present in a very small amount, around 0.1%. Within the furanose population, there is an equilibrium between the α and β anomers.

Anomeric Forms of D-Ribose in Solution: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth analysis of the anomeric forms of D-ribose in solution, catering to researchers, scientists, and professionals in drug development. The document outlines the equilibrium distribution of D-ribose anomers, the influence of environmental factors, and detailed experimental protocols for their characterization.

Introduction

D-Ribose, a pivotal aldopentose, is a fundamental building block of nucleic acids (RNA) and various essential biomolecules, including adenosine (B11128) triphosphate (ATP). In solution, D-ribose exists as a complex equilibrium mixture of five forms: the open-chain aldehyde and four cyclic hemiacetal isomers. These cyclic forms, resulting from the intramolecular reaction between the aldehyde group and a hydroxyl group, are classified as furanoses (five-membered rings) and pyranoses (six-membered rings). Each of these ring structures can exist as one of two anomers, designated α or β, based on the stereochemistry at the anomeric carbon (C1). The dynamic interconversion between these forms is known as mutarotation. Understanding the distribution and conformational preferences of these anomers is critical for comprehending the reactivity, biological function, and therapeutic applications of D-ribose and its derivatives.

Anomeric Equilibrium of D-Ribose

In aqueous solution at room temperature, the pyranose forms of D-ribose are predominant, accounting for approximately 76% of the equilibrium mixture.[1] The furanose forms constitute about 24%, while the open-chain aldehyde form is present in a very small amount, typically less than 0.1%.[1] The β-anomers are generally more stable and thus more abundant than the α-anomers for both pyranose and furanose rings.

Quantitative Distribution of Anomers

The precise distribution of D-ribose anomers is sensitive to solvent and temperature. The following tables summarize the quantitative data on the anomeric composition of D-ribose in different environments, primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Anomeric Composition of D-Ribose in Deuterium Oxide (D₂O) at 35 °C

| Anomer | Relative Intensity of Anomeric Proton Signal¹ | Approximate Percentage |

| α-Furanose | 6 | 6% |

| β-Furanose | 18 | 18% |

| α-Pyranose | 20 | 20% |

| β-Pyranose | 56 | 56% |

| ¹Data extrapolated from relative intensities of anomeric proton signals in ¹H NMR spectra.[2] |

Table 2: Temperature Dependence of D-Ribose Anomeric Composition in D₂O

| Anomer | Relative Intensity at 35 °C¹ | Approximate Percentage at 35 °C | Relative Intensity at 80 °C¹ | Approximate Percentage at 80 °C |

| α-Furanose | 6 | 6% | 11 | 11% |

| β-Furanose | 18 | 18% | 19 | 19% |

| α-Pyranose | 20 | 20% | 23 | 23% |

| β-Pyranose | 56 | 56% | 47 | 47% |

| ¹Data extrapolated from relative intensities of anomeric proton signals in ¹H NMR spectra.[2] |

Table 3: ¹³C NMR Chemical Shifts (ppm) of D-Ribose Anomers in D₂O

| Carbon | α-Pyranose | β-Pyranose | α-Furanose | β-Furanose |

| C1 | 95.0 | 95.3 | 97.8 | 102.4 |

| C2 | 71.52 | 72.5 | 72.4 | 76.7 |

| C3 | 70.7 | 70.4 | 71.50 | 71.9 |

| C4 | 68.8 | 68.7 | 84.5 | 84.0 |

| C5 | 64.5 | 64.5 | 62.9 | 64.0 |

| Data from Omicron Biochemicals, Inc.[3] |

Studies have also shown that in dimethyl sulfoxide (B87167) (DMSO), the proportion of the furanose form of some sugars can be higher compared to aqueous solutions.[4] The equilibrium is also affected by temperature, with an increase in temperature generally favoring the formation of the furanose and open-chain forms.[4][5]

Experimental Protocols

The characterization of D-ribose anomers in solution is primarily achieved through high-resolution NMR spectroscopy and polarimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and quantification of the different anomeric forms of D-ribose in solution. Both ¹H and ¹³C NMR are employed.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of D-ribose in a known volume of the desired solvent (e.g., D₂O, DMSO-d₆). Typical concentrations range from 10 to 50 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, ensure complete dissolution and thermal equilibrium. This may require allowing the solution to stand for several hours or gently heating to accelerate mutarotation to equilibrium.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to obtain optimal resolution and lineshape.

-

Set the desired temperature and allow the sample to equilibrate within the probe. For temperature-dependent studies, a series of spectra are acquired at different, well-controlled temperatures.[6]

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H1) of the different anomers resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm) and can be used for quantification.[7] The relative integrals of these signals correspond to the molar ratio of the anomers.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The anomeric carbons (C1) also show well-resolved signals for each anomer (typically 90-105 ppm).[3][8] Quantitative ¹³C NMR can be performed using appropriate relaxation delays (D1) to ensure full relaxation of all carbon nuclei.

-

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all the proton and carbon signals for each anomer, confirming their identity. J-resolved spectroscopy can be employed to determine coupling constants that might be obscured in 1D spectra.[1]

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the anomeric protons (in ¹H NMR) or anomeric carbons (in quantitative ¹³C NMR) to determine the relative populations of each anomer.

-

Analyze the coupling constants (³J(H,H)) from the ¹H NMR spectrum to determine the conformation of the pyranose and furanose rings. For example, large vicinal proton-proton coupling constants (8-10 Hz) are indicative of an axial-axial relationship, which is characteristic of certain chair conformations in pyranoses.[7]

-

Polarimetry

Polarimetry is a classical technique used to study mutarotation by measuring the change in optical rotation of a sugar solution over time.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.[9]

-

Sample Preparation:

-

Data Acquisition:

-

Quickly transfer the solution to a thermostated polarimeter cell of a known path length.[10]

-

Measure the optical rotation at regular time intervals until a stable reading is achieved, indicating that the anomeric equilibrium has been reached.[9][11] The change in optical rotation follows first-order kinetics.

-

-

Data Analysis:

-

Plot the optical rotation as a function of time.

-

The initial and final rotation values can be used to calculate the equilibrium constant for the mutarotation process.

-

The rate constant of mutarotation can be determined by fitting the data to a first-order kinetic model.[11]

-

Visualization of Mutarotation

The interconversion of D-ribose anomers in solution can be represented as a network of equilibria. The following diagram illustrates these relationships.

Caption: Mutarotation equilibrium of D-ribose in solution.

Conclusion

The anomeric composition of D-ribose in solution is a dynamic equilibrium influenced by solvent and temperature. Pyranose forms are generally more stable and abundant in aqueous solutions at room temperature, but the proportion of furanose anomers can increase with temperature. Detailed characterization of this equilibrium is crucial for understanding the chemical behavior and biological roles of D-ribose. The experimental protocols outlined in this guide, particularly high-resolution NMR spectroscopy, provide robust methods for the qualitative and quantitative analysis of D-ribose anomers, offering valuable insights for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development.

References

- 1. Using 2D <i>J</i>-resolved NMR to understand carbohydrate conformations [morressier.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. omicronbio.com [omicronbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isomeric equilibria of monosaccharides in solution. Influence of solvent and temperature - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 8. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose Mutarotation Kinetics [regressioninbiologicalchemistry.weebly.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. scribd.com [scribd.com]

The Biological Cornerstone: A Technical Guide to the Centrality of β-D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biological significance of β-D-ribofuranose, the five-carbon sugar that forms the structural and functional core of life's most essential molecules. From the storage of genetic information and cellular energy transfer to its emerging role in advanced drug delivery systems, the unique stereochemistry of β-D-ribofuranose dictates its indispensable functions. This document details its role in critical metabolic pathways, presents quantitative data on its interactions, and provides key experimental protocols for its study and manipulation.

The Indispensable Scaffolding of Life

β-D-ribofuranose is the specific isomeric form of ribose universally adopted by biological systems for a range of critical functions. Its five-membered furanose ring, with the β-anomeric configuration at the C1' carbon, provides the precise three-dimensional structure required for the assembly of nucleic acids and energy-carrying molecules.[1][2]

The Backbone of Ribonucleic Acid (RNA)

The primary role of β-D-ribofuranose is as the constituent sugar in RNA.[2] It forms the backbone of RNA through phosphodiester bonds linking the 5' hydroxyl of one ribose to the 3' hydroxyl of the next.[3] The presence of the 2'-hydroxyl group, which distinguishes it from the 2'-deoxyribose of DNA, is not merely a structural footnote; it is critical for RNA's ability to form complex tertiary structures and to function in catalysis (as seen in ribozymes) and gene regulation.[4]

The Engine of Cellular Metabolism

Beyond genetics, β-D-ribofuranose is the central component of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.[1] The high-energy phosphoanhydride bonds of ATP are harnessed to drive countless biochemical reactions. Furthermore, this sugar is integral to essential redox cofactors, including Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and Coenzyme A, placing it at the heart of cellular metabolism.[1][5]

References

The Rings of Life: A Technical Examination of D-Ribofuranose and D-Ribopyranose Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose, a pentose (B10789219) sugar, is a cornerstone of biological systems, most notably as the carbohydrate component of ribonucleic acid (RNA). In solution, D-ribose exists in a dynamic equilibrium between its five-membered furanose and six-membered pyranose ring structures, each with α and β anomers, alongside a minor open-chain aldehyde form. The conformational preference and relative stability of these forms are of paramount importance in understanding the structural basis of nucleic acid integrity, enzymatic specificity, and the prebiotic origins of life. This technical guide provides a comprehensive analysis of the factors governing the stability of D-ribofuranose versus D-ribopyranose, presenting quantitative data, detailed experimental protocols for their characterization, and insights into the biological implications of this conformational equilibrium.

Introduction

The structural dichotomy of D-ribose into furanose and pyranose rings presents a fascinating case study in conformational chemistry with profound biological consequences. While the β-D-ribofuranose form is exclusively selected as the building block of RNA and other essential biomolecules like adenosine (B11128) triphosphate (ATP), the D-ribopyranose form is thermodynamically more stable in aqueous solution. This apparent paradox highlights the intricate interplay of intramolecular forces and biological selection pressures. This guide will delve into the thermodynamic and kinetic factors that dictate the equilibrium between these two crucial isomeric forms of D-ribose.

Relative Stability: A Quantitative Perspective

The equilibrium distribution of D-ribose anomers in aqueous solution has been extensively studied using both computational and experimental methods. The pyranose form is the major species at equilibrium, with the β-anomer being the most abundant.

Theoretical and Computational Studies

Quantum mechanical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the intrinsic stability of the different D-ribose conformers in the gas phase. These studies consistently show that the pyranose ring, particularly in its chair conformations, is energetically favored over the more strained furanose ring. The stability is attributed to factors like lower ring strain and more favorable intramolecular hydrogen bonding patterns.

Experimental Determination in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for quantifying the anomeric composition of sugars in solution. By integrating the signals of the anomeric protons, a precise ratio of the different forms can be determined.

Table 1: Equilibrium Composition of D-Ribose Anomers in D₂O at 25°C

| Anomer | Ring Form | Percentage (%) |

| β-D-ribopyranose | Pyranose | ~58-66% |

| α-D-ribopyranose | Pyranose | ~20-22% |

| β-D-ribofuranose | Furanose | ~6-12% |

| α-D-ribofuranose | Furanose | ~3-6% |

| Open-chain | Aldehyde | <1% |

Note: The exact percentages can vary slightly depending on temperature, concentration, and solvent conditions.

Experimental Protocols for Conformational Analysis

Accurate characterization of the conformational landscape of D-ribose relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Quantification

Objective: To determine the relative concentrations of this compound and D-ribopyranose anomers in an aqueous solution.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of D-ribose (e.g., 10-20 mg) in a known volume of deuterium (B1214612) oxide (D₂O) (e.g., 0.6 mL) in a 5 mm NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotation has reached equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters:

-

Pulse Program: A standard 90° pulse-acquire sequence.

-

Solvent Suppression: Utilize a presaturation sequence to suppress the residual HOD signal.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the anomeric protons (typically 10-30 seconds) to ensure accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Perform phasing and baseline correction.

-

Identify the distinct signals of the anomeric protons for each of the four cyclic anomers. These typically appear in the region of δ 4.8 - 5.3 ppm.

-

Integrate the area under each anomeric proton signal.

-

Calculate the percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals and multiplying by 100.

-

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the precise three-dimensional structure of D-ribose in its crystalline form.

Methodology:

-

Crystallization:

-

Prepare a supersaturated solution of D-ribose in a suitable solvent system. A common method is slow evaporation from an aqueous ethanol (B145695) solution.

-

Dissolve D-ribose in a minimal amount of hot water.

-

Slowly add ethanol (an anti-solvent) until the solution becomes slightly turbid.

-

Gently warm the solution to redissolve the precipitate and then allow it to cool slowly and undisturbed at room temperature or in a refrigerator.

-

High-quality single crystals suitable for X-ray diffraction should form over several days to weeks.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain a final, high-resolution crystal structure.

-

It is important to note that the crystal structure represents the conformation in the solid state, which is predominantly the pyranose form, and may not reflect the full equilibrium in solution.

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Objective: To characterize the chiroptical properties of D-ribose in solution, which are sensitive to its conformation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of D-ribose in a transparent solvent in the desired spectral region (e.g., water for far-UV CD).

-

The concentration should be optimized to give a CD signal in the appropriate range (typically 0.1-1.0 mg/mL).

-

The buffer, if used, should be transparent in the wavelength range of interest and should not contain chiral components.

-

-

CD Data Acquisition:

-

Use a calibrated circular dichroism spectropolarimeter.

-

Purge the instrument with nitrogen gas, especially for far-UV measurements.

-

Record a baseline spectrum of the solvent/buffer in the same cuvette.

-

Record the CD spectrum of the D-ribose solution over the desired wavelength range (e.g., 180-260 nm for far-UV).

-

Key acquisition parameters:

-

Bandwidth: Typically 1.0 nm.

-

Scan Speed: e.g., 50 nm/min.

-

Data Pitch: e.g., 0.1 nm.

-

Accumulations: Average multiple scans to improve the signal-to-noise ratio.

-

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting spectrum can be compared with theoretical spectra calculated for different conformers to gain insight into the predominant solution-state structures.

-

Biological Significance and Signaling Pathways

The preference for β-D-ribofuranose in biological systems, despite its lower thermodynamic stability, underscores the principle of "kinetic control" and the specificity of enzymatic machinery.

The Furanose Form in Nucleic Acids and Metabolism

The five-membered furanose ring of β-D-ribose is a fundamental structural component of RNA, ATP, NAD, and other essential coenzymes.[1] The geometry of the furanose ring, with its characteristic puckering (C2'-endo or C3'-endo), is critical for the formation of the helical structure of RNA and for the precise positioning of the phosphate (B84403) backbone and nucleobases.

Enzymatic Control of the Furanose-Pyranose Equilibrium

The existence of enzymes that specifically act on one anomeric form of ribose highlights the biological importance of this equilibrium. D-ribose pyranase is an enzyme that catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose.[2] This enzyme plays a role in ribose transport and metabolism, ensuring a supply of the furanose form for biosynthetic pathways.

Ribose Conformation in Cellular Signaling

The conformation of the ribose moiety in signaling molecules like ATP and adenosine is crucial for their interaction with purinergic receptors and enzymes.[3][4] The specific puckering of the ribofuranose ring influences the overall shape of the nucleotide, which in turn determines its binding affinity and selectivity for different protein targets. While the furanose-pyranose equilibrium of free ribose is not a direct signaling mechanism, the conformational rigidity of the furanose ring within nucleotides is a key determinant of their signaling function.

Conclusion

The study of the relative stability of this compound and D-ribopyranose reveals a fundamental principle in chemical biology: while thermodynamics may favor one conformation, biological systems have evolved highly specific mechanisms to select and utilize less stable, yet functionally superior, isomers. The predominance of the pyranose form of free D-ribose in solution is in stark contrast to the exclusive incorporation of the furanose form into the machinery of life. This technical guide has provided a quantitative and methodological framework for investigating this fascinating equilibrium. A thorough understanding of the factors governing ribose conformation is essential for researchers in drug development, molecular biology, and prebiotic chemistry, as it provides the structural foundation for the molecules that orchestrate life's most fundamental processes.

References

The Prebiotic Emergence of D-Ribofuranose: A Technical Guide to Plausible Synthetic Pathways

For Immediate Release

A comprehensive technical guide detailing the plausible prebiotic synthetic routes to D-ribofuranose, a cornerstone of the RNA world hypothesis, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core chemical pathways, offering a comparative analysis of their efficiencies, stereoselectivity, and the influence of geological and environmental factors on the emergence of this vital biomolecule.

The origin of this compound, the sugar moiety of RNA, from simple abiotic precursors is a fundamental question in understanding the origins of life. This guide provides an in-depth examination of the primary hypotheses, supported by experimental data and detailed protocols, to offer a clear and structured overview of the current state of research in this field.

Executive Summary

The prebiotic synthesis of this compound is fraught with challenges, including low yields, lack of stereoselectivity, and the inherent instability of sugars. This guide explores the three leading pathways that address these challenges: the formose reaction, enantioselective synthesis catalyzed by minerals, and the cyanosulfidic pathway. A comparative analysis reveals that while the formose reaction provides a foundational route from simple formaldehyde (B43269), its lack of selectivity is a significant drawback. The recent discovery of enantioselective catalysis by minerals like wollastonite offers a compelling solution to the origin of homochirality. The cyanosulfidic pathway presents a systems chemistry approach, elegantly linking the synthesis of ribonucleotides with that of amino acids and lipids.

The Formose Reaction: A Classic Pathway with Modern Refinements

The formose reaction, first discovered by Aleksandr Butlerov in 1861, describes the polymerization of formaldehyde into a complex mixture of sugars, including ribose.[1][2] While it stands as the foundational hypothesis for prebiotic sugar synthesis, the reaction in its basic form is non-specific and produces ribose in very low yields, typically less than 1%.[3]

The reaction proceeds through a series of aldol (B89426) additions and isomerizations, initiated by the dimerization of formaldehyde to glycolaldehyde (B1209225). This autocatalytic cycle leads to a wide array of aldoses and ketoses.[3]

The Influence of Minerals and Environmental Conditions

Geochemical context plays a crucial role in steering the formose reaction towards the preferential formation and stabilization of ribose. Borate (B1201080) minerals, for instance, have been shown to selectively stabilize ribose by forming borate-ribose complexes, protecting it from degradation and isomerization.[4][5][6] Experiments have demonstrated that in the presence of borate, the stability of ribose is significantly increased compared to other aldopentoses.[4][7] Similarly, clay minerals can influence the reaction, with some studies suggesting that they can catalyze the formose reaction and selectively adsorb ribose from the resulting mixture.[8]

Recent groundbreaking research has shown that the mineral wollastonite (a calcium silicate) can catalyze the formose reaction to produce D-ribose with a significant enantiomeric excess, providing a potential explanation for the origin of biological homochirality.[9][10][11]

Quantitative Analysis of the Formose Reaction

The yield of ribose from the formose reaction is highly dependent on the specific conditions and catalysts employed. The following table summarizes key findings from various studies.

| Catalyst/Condition | Starting Materials | Temperature (°C) | pH | Ribose Yield/Pentose Yield | Enantiomeric Excess (ee) of D-Ribose | Reference |

| Ca(OH)₂ | Formaldehyde (≥0.15 M) | Room Temp. | Alkaline | < 1% Ribose | Racemic | [1] |

| High Temperature | Formaldehyde | ~200 | - | Higher proportion of pentoses | Racemic | [3] |

| Vesicle Encapsulation | Formaldehyde | - | - | 65% Pentoses | Racemic | [3] |

| Formaldehyde + Glycerolphosphate | Formaldehyde, Glycerolphosphate | - | - | up to 23% racemic ribose-2,4-diphosphate | Racemic | [3] |

| Wollastonite | Formaldehyde, Glycolaldehyde | - | - | 0.023-0.49 mM | 63.3-91.3% | [9][10] |

| Borate Buffer | Glycolaldehyde (100 mM), Formaldehyde-¹³C (50 mM) | 65 | 10.4 | Major products include 5-¹³C-ribose | Not Reported | [12] |

| Phosphate/Borate Buffer | Formaldehyde (0.1 M), Dihydroxyacetone (5 mM) | 40-60 | 7.3/7.7 | - | Not Reported | [12] |

Experimental Protocol: Formose Reaction in a Borate Buffer

This protocol is based on the work of Kim et al. (2011) and demonstrates the synthesis of ribose in the presence of borate.[12]

Materials:

-

Glycolaldehyde

-

¹³C-labeled Formaldehyde

-

Sodium Carbonate (Na₂CO₃)

-

Boric Acid (H₃BO₃)

-

Deionized Water

Procedure:

-

Prepare a borate buffer (pH 10.4) by dissolving Na₂CO₃ (4.68 g, 44 mmol) and H₃BO₃ (0.688 g, 11 mmol) in 40 mL of deionized water.[12]

-

Add glycolaldehyde to a final concentration of 100 mM and ¹³C-labeled formaldehyde to a final concentration of 50 mM to the borate buffer.[12]

-

Heat the reaction mixture at 65 °C for 1 hour.[12]

-

Analyze the products using ¹³C NMR spectroscopy to identify the formation of 5-¹³C-ribose and other sugar products.[12]

Enantioselective Synthesis: The Role of Chiral Minerals

A significant hurdle in prebiotic chemistry is explaining the origin of homochirality in biological molecules. The recent discovery that wollastonite, a common terrestrial mineral, can catalyze the enantioselective synthesis of D-ribose offers a compelling solution.[9][10]

The proposed mechanism involves the stereospecific adsorption of reaction intermediates onto the chiral surfaces of the wollastonite crystals. This selective interaction favors the formation of D-glyceraldehyde, a key precursor to D-ribose, leading to an amplification of the D-enantiomer in the final product.[9]

Experimental Protocol: Wollastonite-Catalyzed D-Ribose Synthesis

The following is a generalized protocol based on the findings of Zhang et al. (2025).[11]

Materials:

-

Natural Wollastonite (NWo) or Synthesized Wollastonite (SWo)

-

Formaldehyde

-

Glycolaldehyde

-

Deionized Water

Procedure:

-

Crush and sieve natural wollastonite to achieve a high surface area. For synthesized wollastonite, prepare via a hydrothermal method using CaO and SiO₂.[11]

-

Prepare an aqueous solution of formaldehyde and glycolaldehyde.

-

Add the wollastonite catalyst to the reactant solution.

-

Maintain the reaction under prebiotic conditions (specific temperature and time as optimized in the study).

-

Analyze the reaction products for ribose yield and enantiomeric excess using gas chromatography-mass spectrometry (GC-MS) with a chiral column.[9]

The Cyanosulfidic Pathway: A Systems Chemistry Approach

Proposed by John Sutherland and colleagues, the cyanosulfidic pathway offers an elegant solution to the synthesis of not only ribonucleotides but also amino acid and lipid precursors from a common set of starting materials under plausible prebiotic conditions.[13][14] This pathway bypasses the formation of free ribose, thereby avoiding the problems of instability and non-selective reactions.[10][15]

The synthesis starts with hydrogen cyanide (HCN) and its derivatives, which are subjected to UV irradiation in the presence of a reductant such as hydrogen sulfide (B99878) (H₂S) and a copper catalyst.[13][16] A key intermediate in this pathway is arabinose amino-oxazoline, which is then converted to activated pyrimidine (B1678525) ribonucleotides.[10][15]

References

- 1. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 6. Borate minerals stabilize ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective stabilization of ribose by borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A selective non-enzymatic synthesis of ribose simply from formaldehyde, metal salts and clays - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions [ideas.repec.org]

- 10. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanosulfidic prebiotic synthesis - Wikipedia [en.wikipedia.org]

- 14. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions | Semantic Scholar [semanticscholar.org]

- 16. Synthesis of Aldehydic Ribonucleotide and Amino Acid Precursors by Photoredox Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Pentose: A Technical Guide to the Natural Sources and Abundance of D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribofuranose, the five-membered ring form of the aldopentose sugar D-ribose, is a cornerstone of life's fundamental processes. Its presence within the backbone of ribonucleic acid (RNA) and as a key structural component of essential molecules such as adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and flavin adenine dinucleotide (FAD) underscores its critical role in genetic information transfer, energy metabolism, and cellular signaling.[1][2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its quantification, and a visualization of its primary biosynthetic pathway. While D-ribose is ubiquitous in all living organisms, its free form is not highly abundant in most natural sources, as it is primarily incorporated into larger biomolecules.[3][4]

Natural Sources and Abundance of this compound

D-ribose is synthesized endogenously in all living cells through the pentose (B10789219) phosphate (B84403) pathway (PPP).[5] While it is a constituent of all living matter, quantifiable amounts of free D-ribose in food sources are generally low. The majority of dietary D-ribose is ingested as part of nucleotides and nucleic acids. Some quantitative data for D-ribose in specific food items have been reported.

| Natural Source | Abundance of D-Ribose (mg/100g) | Notes |

| Beef | 1 - 524 | The wide range is likely attributable to variations in muscle type, animal age, and post-mortem handling.[5] |

| Chicken | 6.4 - 39.5 | [5] |

| Ripe Fruits and Vegetables | Small amounts | Specific quantitative data for free D-ribose in most fruits and vegetables is limited, as it is rapidly metabolized or incorporated into other molecules.[4][6][7] |

| Brewer's Yeast | Present | A rich source of RNA, and therefore a source of D-ribose upon digestion.[4] |

Metabolic Pathway: The Pentose Phosphate Pathway

The primary route for the biosynthesis of D-ribose-5-phosphate, the precursor to this compound in nucleotide synthesis, is the pentose phosphate pathway (PPP). This pathway is a crucial branch of glucose metabolism that also produces NADPH, a key reductant in anabolic processes. The PPP consists of an oxidative and a non-oxidative phase.

Oxidative Phase of the Pentose Phosphate Pathway

The oxidative phase irreversibly converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH.

Non-Oxidative Phase of the Pentose Phosphate Pathway

The non-oxidative phase consists of a series of reversible sugar-phosphate isomerizations and interconversions, ultimately leading to the formation of ribose-5-phosphate (B1218738) and intermediates of the glycolytic pathway.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound (as D-ribose) in biological matrices is essential for research in metabolism, nutrition, and drug development. The following section details common methodologies for its analysis.

Sample Preparation from Plant Tissues

A general procedure for the extraction of soluble carbohydrates from plant tissues is as follows:

-

Harvest and Homogenize: Rapidly harvest and flash-freeze plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Suspend the powdered tissue in a hot 80% ethanol (B145695) solution (e.g., 10 mL per gram of tissue).

-

Incubation: Incubate the mixture in a water bath at 80°C for 15-20 minutes to extract soluble sugars.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble sugars.

-

Repeat Extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in hot 80% ethanol and the extraction process repeated. The supernatants are then pooled.

-

Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water. The extract is now ready for analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust method for the quantification of underivatized sugars.

-

Principle: This method separates sugars based on their interaction with a stationary phase. The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

-

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Refractive Index Detector (RID).

-

A specialized carbohydrate analysis column (e.g., a ligand-exchange column in the calcium or lead form, or an amino-based column).

-

-

Mobile Phase: Typically, ultrapure water for ligand-exchange columns or an acetonitrile/water mixture for amino columns.[8]

-

Procedure:

-

Standard Preparation: Prepare a series of D-ribose standards of known concentrations in the mobile phase.

-

Sample Filtration: Filter the reconstituted sample extracts and standards through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column Temperature: Maintained at a constant, elevated temperature (e.g., 80-85°C for ligand-exchange columns) to ensure sharp peaks and good resolution.[9]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the D-ribose standards against their concentration. Determine the concentration of D-ribose in the samples by interpolating their peak areas on the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for sugar analysis but requires derivatization to make the sugars volatile.

-

Principle: Sugars are chemically modified to increase their volatility. The derivatized sugars are then separated by gas chromatography and detected by mass spectrometry, which provides both qualitative and quantitative information.

-

Derivatization (Oximation and Silylation):

-

Drying: Evaporate a known volume of the aqueous sample extract to complete dryness under a stream of nitrogen.

-

Oximation: Add a solution of a hydroxylamine (B1172632) salt (e.g., methoxyamine hydrochloride) in pyridine (B92270) to the dried sample. Incubate at an elevated temperature (e.g., 60-80°C) for 30-90 minutes. This step converts the aldehyde and ketone groups of the sugars to oximes, preventing the formation of multiple anomeric peaks.

-

Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at an elevated temperature (e.g., 60-80°C) for 30-60 minutes. This replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, making the sugar volatile.

-

-

Instrumentation:

-

Gas chromatograph with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass spectrometer (quadrupole, ion trap, or time-of-flight).

-

-

Procedure:

-

Standard Preparation and Derivatization: Prepare and derivatize a series of D-ribose standards in the same manner as the samples.

-

GC-MS Conditions:

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars (e.g., starting at 100-150°C and ramping up to 280-300°C).

-

Carrier Gas: Helium or hydrogen.

-

MS Parameters: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis: Identify the D-ribose derivative peak based on its retention time and mass spectrum. For quantification, create a calibration curve using the peak areas of the derivatized standards.

-

Enzymatic Assay

Enzymatic assays can provide a highly specific method for D-ribose quantification.

-

Principle: A coupled enzyme reaction is used where the consumption or production of a chromophore (e.g., NADH) is stoichiometrically linked to the amount of D-ribose present. The change in absorbance of the chromophore is measured spectrophotometrically. A common approach involves the use of ribokinase to phosphorylate D-ribose to D-ribose-5-phosphate, which is then measured in a subsequent reaction.

-

Reagents:

-

Buffer solution (e.g., Tris-HCl or HEPES).

-

ATP.

-

Ribokinase.

-

A coupled enzyme system to measure ADP or D-ribose-5-phosphate. For example, to measure ADP, pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase can be used with phosphoenolpyruvate (B93156) and NADH. The oxidation of NADH is monitored at 340 nm.

-

-

Procedure:

-

Standard and Sample Preparation: Prepare D-ribose standards and sample extracts in the assay buffer.

-

Reaction Mixture: In a microplate or cuvette, combine the buffer, ATP, and the coupled enzyme system components.

-

Initiate Reaction: Add the standard or sample to the reaction mixture, followed by the addition of ribokinase to start the reaction.

-

Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH) over time.

-

Data Analysis: The rate of change in absorbance is proportional to the D-ribose concentration. A calibration curve is generated using the D-ribose standards to quantify the amount in the samples.

-

Conclusion

This compound is an indispensable molecule in all forms of life, serving as a fundamental building block for nucleic acids and energy-carrying molecules. While it is synthesized endogenously and is a component of all living matter, its presence as a free sugar in natural food sources is limited. The accurate quantification of this compound in biological samples is crucial for advancing our understanding of metabolism and for the development of novel therapeutics. The experimental protocols detailed in this guide, including HPLC-RID, GC-MS, and enzymatic assays, provide robust and reliable methods for researchers, scientists, and drug development professionals to measure this vital pentose sugar. The visualization of its primary biosynthetic pathway, the pentose phosphate pathway, further illuminates the central role of this compound in cellular metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. bioenergylifescience.com [bioenergylifescience.com]

- 4. Ribose: Uses and Risks [webmd.com]

- 5. Safety of d‐ribose as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vkm.no [vkm.no]

- 7. vkm.no [vkm.no]

- 8. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]

- 9. Improvement of D-Ribose Production from Corn Starch Hydrolysate by a Transketolase-Deficient Strain Bacillus subtilis UJS0717 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

D-ribofuranose, a five-carbon sugar, is a cornerstone of fundamental biological processes and a molecule of significant interest in pharmaceutical and biochemical research. As an integral component of ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), its structural and chemical characteristics are pivotal to cellular function, energy metabolism, and genetic information transfer. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and its applications in drug development.

Physical Properties of this compound

This compound is a white or almost white crystalline powder.[1] It is a hygroscopic solid that is highly soluble in water and slightly soluble in alcohol.[1][2][3] In aqueous solutions, D-ribose exists as an equilibrium mixture of its furanose and pyranose anomers, with the β-D-pyranose form being the most predominant.[2][4]

Table 1: Physical and Chemical Properties of D-Ribose and its Derivatives

| Property | Value | Compound | Reference |

| Molecular Formula | C₅H₁₀O₅ | D-Ribose | [2][5] |

| Molecular Weight | 150.13 g/mol | D-Ribose | [2][5] |

| Melting Point | 88-92 °C | D-Ribose | [2] |

| Melting Point | 95 °C | This compound | [5] |

| Boiling Point | 191.65°C (rough estimate) | D-Ribose | [2] |

| Water Solubility | Soluble | D-Ribose | [2][3] |

| Specific Rotation [α]D | -23.7° (c=4.5, H₂O, at 300 min) | D-Ribose (mutarotation) | [2][3] |

| pKa (Strongest Acidic) | 11.31 | β-D-Ribofuranose | [6] |

| LogP | -2.32 | This compound | [5] |

| Melting Point | 80-83.50 °C | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | [1] |

| Boiling Point | 385.6°C at 760 mmHg | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | [1] |

| Optical Rotation [α]D²⁰ | -13 ± 1º (c=2.4 in CHCl₃) | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | [7] |

Table 2: Spectroscopic Data for D-Ribose in D₂O

| Anomer | ¹H NMR Chemical Shift (ppm) | J-coupling (Hz) | Percentage in Solution | Reference |

| β-furanose | H-1: 5.31 | J₁,₂ = 1.7 | 15% | [2][3] |

| α-furanose | H-1: 5.34 | J₁,₂ = 3.0 | 9% | [2][3] |

| β-pyranose | Not specified | Not specified | 59% | [2][3] |

| α-pyranose | Not specified | Not specified | 17% | [2][3] |

Chemical Properties and Reactivity

This compound is a versatile molecule with several reactive hydroxyl groups, making it a key intermediate in the synthesis of various biologically important molecules.

Glycosidic Bond Formation: The anomeric hydroxyl group at the C1 position of this compound can react with alcohols, amines, or other sugars to form glycosidic bonds. This reaction is fundamental to the formation of nucleosides, where a nitrogenous base is attached to the C1 of the ribose sugar.

Phosphorylation: The hydroxyl groups of this compound, particularly at the C5 and C1 positions, can be phosphorylated. D-ribose is converted to D-ribose 5-phosphate by ribokinase, a key step in the pentose (B10789219) phosphate (B84403) pathway.[8][9] Phosphorylation is also crucial for the formation of nucleotides like ATP. The reaction with diamidophosphate (B1260613) (DAP) has been shown to selectively produce ribofuranose phosphate derivatives.[10][11]

Oxidation and Reduction: The aldehyde group in the open-chain form of D-ribose can be oxidized to a carboxylic acid or reduced to a primary alcohol. The hydroxyl groups can also undergo oxidation.

Role in Drug Development: this compound serves as a core scaffold in the development of novel therapeutics. Its non-toxic nature and presence in the backbone of RNA make it an ideal moiety for codrug design.[12][13] By attaching two different drugs to a this compound core, it is possible to create a codrug with improved water solubility and potentially selective release in target cells.[12] Derivatives of this compound are also used in the synthesis of antiviral and anticancer drugs.[7][14] For instance, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a key intermediate in the synthesis of nucleoside analogs.[15]

Experimental Protocols

Synthesis of Alkyl 2,3-O-isopropylidene-β-D-ribofuranosides

This protocol describes the synthesis of protected ribofuranosides, which are useful intermediates in nucleoside synthesis.

Materials:

-

D-ribose

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

Celite

Procedure:

-

Suspend D-ribose in anhydrous acetone.

-

Add the desired anhydrous alcohol and a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at a controlled temperature (e.g., 40-45 °C) for approximately 20 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off any precipitate.

-

Neutralize the filtrate with a saturated aqueous NaHCO₃ solution and filter through a Celite pad.

-

Wash the Celite pad with a mixture of acetone and methanol.

-

Concentrate the resulting filtrate to obtain an oil.

-

Dissolve the oil in cold water and extract with ethyl acetate.

-

Dry the combined organic layers with MgSO₄, filter, and concentrate under vacuum to yield the product.[16]

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure and conformation of this compound and its derivatives in solution.[17][18]

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃) for acetylated derivatives.[5][19]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[5][19]

-

For detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure, anomeric configuration, and conformational preferences of the furanose ring.[17][18]

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of this compound and its derivatives.[20][21]

Procedure:

-

Grow single crystals of the compound of interest from a suitable solvent system.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using an X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain accurate bond lengths, bond angles, and conformational details.[20]

Visualizations

Signaling and Metabolic Pathways

Caption: Simplified diagram of the Pentose Phosphate Pathway highlighting the synthesis of this compound derivatives.

Experimental and Logical Workflows

Caption: General workflow for the synthesis of a codrug utilizing a this compound scaffold.

Caption: Equilibrium of D-ribose anomers in aqueous solution.

References

- 1. D-Ribo™, Beta-D-Ribofuranose | Integrated Chemical Specialties, Houston, TX [itsusainc.com]

- 2. Cas 50-69-1,D-Ribose | lookchem [lookchem.com]

- 3. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]

- 4. The crystal structure of D-ribose--at last! | Semantic Scholar [semanticscholar.org]

- 5. This compound | C5H10O5 | CID 5779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P. aeruginosa Metabolome Database: beta-D-ribofuranose (PAMDB001172) [pseudomonas.umaryland.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Ribose - Wikipedia [en.wikipedia.org]

- 9. ptools.rosaceae.org [ptools.rosaceae.org]

- 10. researchgate.net [researchgate.net]

- 11. Selection of Ribofuranose-Isomer Among Pentoses by Phosphorylation with Diamidophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1,2,3-Triacetyl-5-deoxy-D-ribose: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 15. usbio.net [usbio.net]

- 16. rsc.org [rsc.org]

- 17. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Page loading... [guidechem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Cornerstone of Genetic Information: A Technical Guide to D-Ribofuranose in Nucleotides

Abstract: The structural integrity and functional versatility of nucleotides, the fundamental building blocks of ribonucleic acid (RNA) and essential cofactors, are critically dependent on the five-carbon sugar D-ribofuranose. This technical guide provides an in-depth exploration of the core role of this compound in the structure, function, and metabolism of nucleotides. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this pivotal molecule. This document elucidates the conformational dynamics of the furanose ring, presents key quantitative structural data, and outlines detailed experimental protocols for the analysis and synthesis of nucleotides. Furthermore, it provides visual representations of crucial metabolic and signaling pathways involving ribose-containing nucleotides.

Introduction

This compound, a pentose (B10789219) sugar in its five-membered ring form, serves as the central scaffold of ribonucleotides.[1][2] Its unique structural properties, particularly the presence of a hydroxyl group at the 2' position, distinguish it from 2'-deoxyribofuranose found in deoxyribonucleic acid (DNA) and impart distinct chemical reactivity and conformational flexibility to RNA.[3][4][5] This seemingly minor difference has profound implications for the secondary structure, stability, and catalytic activity of RNA, underpinning its diverse roles in cellular processes, from genetic information transfer to enzymatic catalysis. This guide will delve into the critical aspects of this compound chemistry and biology that are essential for researchers in the life sciences.

The Structure and Conformational Dynamics of this compound

The non-planar structure of the furanose ring of D-ribose is not static; it exists in a dynamic equilibrium between various puckered conformations. This "sugar pucker" is a critical determinant of the overall three-dimensional structure of nucleic acids.[6][7] The two most prevalent conformations are the C2'-endo and C3'-endo puckers, which are in a rapid equilibrium. The nomenclature C2'-endo indicates that the C2' atom is displaced from the plane of the other four ring atoms (C1', C3', C4', O4') on the same side as the C5' atom and the nucleobase. Conversely, in the C3'-endo conformation, the C3' atom is displaced on the same side as the C5' atom.

The conformation of the sugar pucker directly influences the orientation of the attached phosphate (B84403) groups and the nucleobase, thereby defining the helical structure of RNA. The C3'-endo conformation is predominantly found in A-form helices, characteristic of double-stranded RNA, while the C2'-endo conformation is a hallmark of B-form helices, typical of DNA.[7]

Quantitative Conformational Parameters

The precise conformation of the this compound ring can be described by a set of quantitative parameters, including endocyclic torsion angles, the puckering amplitude (τm), and the phase angle of pseudorotation (P). The phase angle defines the specific conformation on the pseudorotation wheel, a conceptual tool used to visualize the continuous transitions between different puckered states.[8][9][10]

| Parameter | C3'-endo (A-form RNA) | C2'-endo (B-form DNA) |

| Phase Angle of Pseudorotation (P) | 0° to 36° | 144° to 180° |

| Puckering Amplitude (τm) | ~35-40° | ~35-40° |

Table 1: Typical Pseudorotation Parameters for C3'-endo and C2'-endo Conformations. [9][10]

The endocyclic torsion angles provide a more detailed description of the ring's geometry.

| Torsion Angle | Definition | C3'-endo (Typical Values) | C2'-endo (Typical Values) |

| ν0 | C4'-O4'-C1'-C2' | -25° | 4° |

| ν1 | O4'-C1'-C2'-C3' | 45° | -26° |

| ν2 | C1'-C2'-C3'-C4' | -47° | 33° |

| ν3 | C2'-C3'-C4'-O4' | 35° | -47° |

| ν4 | C3'-C4'-O4'-C1' | -10° | 46° |

Table 2: Representative Endocyclic Torsion Angles for this compound in C3'-endo and C2'-endo Conformations.

Note: These values can vary depending on the specific nucleotide and its environment.

| Bond | Average Length (Å) in C3'-endo | Average Length (Å) in C2'-endo |

| C1'-N1/N9 | 1.47 | 1.47 |

| C1'-C2' | 1.53 | 1.53 |

| C2'-C3' | 1.52 | 1.52 |

| C3'-C4' | 1.52 | 1.52 |

| C4'-O4' | 1.45 | 1.45 |

| O4'-C1' | 1.45 | 1.45 |

| C4'-C5' | 1.51 | 1.51 |

| C5'-O5' | 1.43 | 1.43 |

| O5'-P | 1.60 | 1.60 |

| P-O3' | 1.60 | 1.60 |

| C3'-O3' | 1.43 | 1.43 |

Table 3: Average Bond Lengths in the Ribose-Phosphate Backbone.

| Angle | Average Value (°) in C3'-endo | Average Value (°) in C2'-endo |

| O4'-C1'-C2' | 106 | 107 |

| C1'-C2'-C3' | 102 | 103 |

| C2'-C3'-C4' | 103 | 103 |

| C3'-C4'-O4' | 105 | 105 |

| C4'-O4'-C1' | 109 | 109 |

| C5'-C4'-C3' | 115 | 115 |

| O5'-C5'-C4' | 109 | 109 |

| P-O5'-C5' | 121 | 121 |

| O3'-P-O5' | 104 | 104 |

| C4'-C3'-O3' | 110 | 110 |

| P-O3'-C3' | 119 | 119 |

Table 4: Average Bond Angles in the Ribose-Phosphate Backbone.

Thermodynamic Considerations

The equilibrium between the C2'-endo and C3'-endo conformations is influenced by various factors, including the nature of the nucleobase, the surrounding solvent, and interactions with other molecules. The free energy difference (ΔG°) between these two states is relatively small, allowing for dynamic interconversion. In aqueous solution at room temperature, the furanose form of ribose is less stable than the pyranose form; however, its incorporation into nucleotides and the constraints of the phosphodiester backbone shift the equilibrium.[11][12] While precise thermodynamic values can vary, studies have aimed to quantify these equilibria.[11][13]

| Equilibrium | ΔG° (kcal/mol) | Temperature (°C) | Conditions |

| Pyranose ⇌ Furanose (in water) | Pyranose favored | 25 | Aqueous solution |

| Furanose (C2'-endo) ⇌ Furanose (C3'-endo) | Varies (small) | 25 | In oligonucleotides |

Table 5: Thermodynamic Parameters of Ribose Isomerization and Puckering. [11]

Nucleotide Biosynthesis: De Novo and Salvage Pathways

Cells synthesize nucleotides through two main pathways: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[2][14][15][16][17][18][19] this compound, in the form of 5-phosphoribosyl-1-pyrophosphate (PRPP), is a key substrate in both pathways.

De Novo Purine (B94841) Synthesis

The de novo synthesis of purine nucleotides (AMP and GMP) is a complex, energy-intensive process that begins with PRPP and involves the sequential addition of atoms from amino acids (glycine, glutamine, and aspartate), CO2, and one-carbon units from tetrahydrofolate.[19][20][21] The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which is the common precursor for AMP and GMP.[20][21]

Figure 1: De novo purine biosynthesis pathway.

De Novo Pyrimidine (B1678525) Synthesis

The de novo synthesis of pyrimidine nucleotides (UMP, CTP, and TTP) is a more linear pathway compared to purine synthesis.[2][15][16][18][22][23] It starts with the synthesis of carbamoyl (B1232498) phosphate from glutamine and CO2.[15][16] Aspartate is then added, and the pyrimidine ring is closed to form orotate (B1227488). PRPP is then attached to orotate to form orotidine-5'-monophosphate (OMP), which is subsequently decarboxylated to uridine-5'-monophosphate (UMP).[2][15] UMP is the precursor for all other pyrimidine nucleotides.

Figure 2: De novo pyrimidine biosynthesis pathway.

Nucleotide Salvage Pathways

Salvage pathways are crucial for cellular economy, as they require significantly less energy than de novo synthesis.[14] These pathways utilize two key enzymes: phosphoribosyltransferases and nucleoside kinases.

-

Purine Salvage: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages hypoxanthine (B114508) and guanine (B1146940) by transferring a ribose-5-phosphate group from PRPP to form IMP and GMP, respectively. Adenine (B156593) phosphoribosyltransferase (APRT) salvages adenine to form AMP.[17][20][21][24]

-

Pyrimidine Salvage: Thymidine kinase and uridine-cytidine kinase phosphorylate their respective nucleosides to form nucleotides.[25] Thymidine phosphorylase and uridine (B1682114) phosphorylase first convert the free bases to nucleosides.[25]

Figure 3: Nucleotide salvage pathways.

Role of Ribose in Cellular Signaling

Beyond their role in nucleic acids, ribonucleotides, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers in intracellular signaling pathways. The this compound ring is integral to the structure of these cyclic nucleotides.

cAMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous mechanism for transducing extracellular signals into intracellular responses. The binding of a ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[26] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.[27][28][29] The signal is terminated by phosphodiesterases that hydrolyze cAMP to AMP.[27]

Figure 4: The cAMP signaling pathway.

cGMP Signaling Pathway

Similar to cAMP, cGMP acts as a second messenger in various physiological processes, including vasodilation and phototransduction.[30] Its synthesis is catalyzed by guanylate cyclase, which can be activated by nitric oxide (NO) or by peptide hormones binding to cell surface receptors.[31][32] cGMP then activates Protein Kinase G (PKG) or cyclic nucleotide-gated ion channels to elicit a cellular response.[32]

Figure 5: The cGMP signaling pathway.

Experimental Protocols

A thorough understanding of this compound in nucleotides relies on a suite of experimental techniques. This section provides detailed methodologies for key experiments.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For nucleosides and nucleotides, NMR is particularly useful for characterizing the sugar pucker conformation.[33][34][35]

Protocol for 1H NMR Analysis of Ribose Pucker:

-

Sample Preparation:

-

Dissolve the purified nucleoside or nucleotide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

-

Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Adjust the pH of the sample to the desired value (typically around 7.0) using dilute NaOD or DCl.

-

Filter the sample into a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥500 MHz).

-

Use a standard pulse sequence with water suppression (e.g., presaturation or WATERGATE).

-

Acquire the spectrum at a constant, precisely controlled temperature (e.g., 298 K).

-

Ensure sufficient signal-to-noise by acquiring an adequate number of scans.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

-

Assign the proton resonances of the ribose ring (H1', H2', H3', H4', H5', and H5''). This may require two-dimensional NMR experiments (e.g., COSY, TOCSY) for unambiguous assignment.

-

Measure the vicinal proton-proton coupling constants (³J-couplings), particularly J(H1',H2'), J(H2',H3'), and J(H3',H4'). This can be done by analyzing the multiplet patterns in the 1D spectrum or using more advanced 2D experiments (e.g., J-resolved spectroscopy).

-

Use the measured coupling constants to determine the sugar pucker conformation. The Karplus equation relates the magnitude of the ³J-coupling to the dihedral angle between the coupled protons.

-

The relative populations of the C2'-endo and C3'-endo conformers can be estimated using empirical relationships that correlate the coupling constants with the pseudorotation phase angle and puckering amplitude.

-

Structural Determination by X-ray Crystallography

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the crystalline state.[36][37][38]

Protocol for Nucleotide Crystallography:

-

Crystallization:

-

Prepare a highly purified and concentrated solution of the nucleotide (typically >10 mg/mL).

-

Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Optimize the conditions that produce well-ordered, single crystals of sufficient size (typically > 0.1 mm in all dimensions).[4]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (often from a synchrotron source).

-

Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector (e.g., CCD or pixel array detector).[36] A complete dataset requires collecting data over a large range of crystal orientations.[4]

-

-

Data Processing and Structure Solution:

-

Process the raw diffraction images to determine the positions and intensities of the diffraction spots. This involves indexing the diffraction pattern, integrating the intensities, and scaling and merging the data.

-

Determine the phases of the diffracted X-rays, which is known as the "phase problem." For novel structures, this may involve methods like molecular replacement (if a similar structure is known), multiple isomorphous replacement (MIR), or multi-wavelength anomalous diffraction (MAD).

-

Calculate an electron density map using the measured amplitudes (from intensities) and the determined phases.

-

-

Model Building and Refinement:

-

Build an atomic model of the nucleotide into the electron density map using molecular graphics software.

-

Refine the atomic model against the experimental diffraction data to improve the agreement between the model and the data. This involves adjusting atomic coordinates, temperature factors, and other parameters.

-

Validate the final structure using various geometric and statistical criteria to ensure its quality and accuracy.

-

Chemical Synthesis of Oligonucleotides (Phosphoramidite Method)

The phosphoramidite (B1245037) method is the standard for the chemical synthesis of DNA and RNA oligonucleotides.[14][22][24][25][27] The synthesis is performed on a solid support and proceeds in a stepwise manner, adding one nucleotide at a time in a four-step cycle.

Workflow for Phosphoramidite Synthesis:

Figure 6: Workflow for phosphoramidite oligonucleotide synthesis.

Enzymatic Synthesis of Nucleotides